molecular formula C19H18ClN3O2S B2685988 N-(3-chloro-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 942009-52-1

N-(3-chloro-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2685988
CAS No.: 942009-52-1
M. Wt: 387.88
InChI Key: OYJLOHLQCHGDLU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetically designed small molecule recognized for its potent and selective inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway. This compound exerts its effect by binding to the mTOR complex 1 (mTORC1), a central regulator of cell growth, proliferation, and survival. The dysregulation of the mTOR pathway is a hallmark of numerous pathological conditions, most notably in oncology. Researchers utilize this inhibitor to probe the complexities of mTOR-driven processes, including autophagy, cap-dependent translation, and metabolic reprogramming in cancer cells. Its primary research value lies in its application as a chemical tool to elucidate the specific contributions of mTORC1 in various disease models, thereby contributing to the validation of mTOR as a therapeutic target. Studies employing this compound have been instrumental in advancing our understanding of tumorigenesis and in the preclinical investigation of novel targeted cancer therapies. By selectively disrupting mTORC1, this reagent allows scientists to dissect its role from that of mTORC2 and to study the downstream consequences on key effectors like S6K1 and 4E-BP1. Its use is critical for in vitro and in vivo research aimed at developing more effective strategies to combat cancers characterized by hyperactive PI3K/Akt/mTOR signaling.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-12-3-6-14(9-16(12)20)22-18(24)11-26-19-21-10-17(23-19)13-4-7-15(25-2)8-5-13/h3-10H,11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJLOHLQCHGDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C17H18ClN3O2S
  • Molecular Weight : 357.86 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been investigated in several contexts, including its potential as an antimicrobial agent, anticancer properties, and other pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole, including compounds similar to this compound, exhibit notable antimicrobial properties. For example, the minimum inhibitory concentration (MIC) values against various bacterial strains have been reported:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. For instance, the compound exhibited significant cytotoxic effects on the MCF7 (breast cancer), A549 (lung cancer), and HEK293T (human embryonic kidney) cell lines:

Cell LineIC50 (µM)
MCF7104.3 ± 20.0
A54966.0 ± 8.7
HEK293T27.0 ± 3.6

The IC50 values indicate that the compound has a selective cytotoxic effect, particularly on cancer cells compared to normal cells .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes and pathways critical for microbial growth and cancer cell proliferation. The imidazole ring is known for its role in interacting with biological targets, potentially disrupting cellular processes such as DNA replication and protein synthesis.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Study on Antiviral Activity : Research indicated that imidazole derivatives could inhibit viral replication in cell cultures, suggesting potential applications in antiviral therapies .
  • Antifungal Properties : A study demonstrated that compounds with similar structures exhibited antifungal activity against Candida species, with MIC values comparable to established antifungal agents .

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological activities, primarily due to its structural features which include an imidazole moiety and a thioacetamide group. These functional groups are known to enhance biological activity through diverse mechanisms.

Anticancer Activity

Recent studies have indicated that compounds with imidazole and thioether functionalities possess significant anticancer properties. For instance, derivatives similar to N-(3-chloro-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide have been evaluated for their effectiveness against different cancer cell lines.

Cell Line Type of Cancer IC50 (µM) Reference
MCF-7Breast0.67
HCT-116Colon0.80
PC-3Prostate0.87

These results suggest that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further investigation in anticancer drug development.

Antimicrobial Activity

Compounds containing imidazole rings have also shown promise as antimicrobial agents. The thioacetamide group can enhance the solubility and permeability of these compounds, potentially leading to improved efficacy against bacterial and fungal pathogens. Studies have demonstrated that similar compounds exhibit significant inhibition against various microbial strains, indicating that this compound could be explored for its antimicrobial properties.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Anticancer Activity : A recent study evaluated a series of imidazole derivatives, including this compound, against breast cancer cell lines. Results indicated a significant reduction in cell viability with IC50 values comparable to standard chemotherapeutics .
  • Antimicrobial Efficacy Assessment : In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth at low concentrations .

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds
Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
N-(3-chloro-4-methylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (Target) Imidazole-thioacetamide 3-chloro-4-methylphenyl; 4-methoxyphenyl Not explicitly reported
N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide (21) Imidazole-thioacetamide Benzofuran-5-yl; 4-bromophenyl IMPDH inhibition (fragment-based study)
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (9) Imidazole-thioacetamide 4-fluorophenyl; 4-methoxyphenyl; thiazol-2-yl COX1/2 inhibition
2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c) Thiazole-thioacetamide 5-methyl-4-phenylthiazole; tetrazole Selective cytotoxicity (A549 cells)
N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl)amino)-1H-imidazol-2-yl]thio]acetamide Imidazole-thioacetamide Benzothiazole; p-tolylamino; dimethylimidazole Cytotoxic (A549/NIH/3T3 cells)
Key Observations:
  • Heterocyclic Variations: Replacing the imidazole core with thiazole (e.g., compound 4c) or benzothiazole (e.g., derivatives) alters solubility and target affinity.
  • Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance membrane permeability due to its electron-donating properties, whereas analogs with 4-bromophenyl (compound 21) or 4-fluorophenyl (compound 9) substituents could improve halogen bonding with target proteins .

Pharmacological and Physicochemical Properties

Key Findings:
  • Synthetic Yields : The target compound’s synthesis would likely follow methods similar to (e.g., nucleophilic substitution between a thiol and chloroacetamide in the presence of K₂CO₃), with yields expected to align with analogs (68–96%) .
  • Bioactivity Trends : Imidazole-thioacetamides with electron-withdrawing substituents (e.g., 4-fluorophenyl in compound 9) show stronger enzyme inhibition, while bulky groups (e.g., benzofuran in compound 21) may reduce cellular uptake .

Challenges and Contradictions

  • Activity vs. Structure: Despite structural similarities, minor substituent changes lead to significant activity shifts. For example, compound 4c (tetrazole-thioacetamide) exhibits high selectivity for cancer cells, whereas thiazole derivatives in show broader cytotoxicity .
  • Data Gaps : Direct data for the target compound (e.g., melting point, IC₅₀) are absent in the provided evidence, necessitating extrapolation from analogs.

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